2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid
Description
2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid (molecular formula: C₉H₇NO₅; monoisotopic mass: 209.03242 Da) is a heterocyclic carboxylic acid derivative with a fused furan-pyrrole scaffold . It is a potent competitive inhibitor of D-amino acid oxidase (DAAO), an enzyme critical for regulating D-serine levels in the brain, making it a therapeutic candidate for schizophrenia and neurodegenerative disorders . The compound, also referred to as SUN in pharmacological studies, exhibits procognitive effects by enhancing NMDA receptor-mediated synaptic plasticity and hippocampal theta rhythms in rodents .
Properties
Molecular Formula |
C9H7NO5 |
|---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
2-methoxycarbonyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C9H7NO5/c1-14-9(13)7-2-4-6(15-7)3-5(10-4)8(11)12/h2-3,10H,1H3,(H,11,12) |
InChI Key |
DXWZDLHIMHGZFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=C(N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with a pyrrole precursor in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydride donors.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furan and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the furan or pyrrole rings .
Scientific Research Applications
2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4H-Thieno[3,2-b]pyrrole-5-carboxylic Acid
- Structural Differences: Replaces the furan oxygen with a sulfur atom, forming a thieno[3,2-b]pyrrole core.
- Activity : Similar DAAO inhibitory potency (IC₅₀ ~0.5 μM) but with altered pharmacokinetics due to sulfur’s electronegativity and lipophilicity .

- Crystallographic Data : Binds to DAAO with a resolution of 1.90 Å (PDB: 3ZNN), showing tighter interactions compared to the furan analog (2.49 Å; PDB: 3CUK) .
- Applications : Less studied in vivo but shows comparable efficacy in enzymatic assays .
5-Methylpyrazole-3-carboxylic Acid
- Structural Differences : A pyrazole ring replaces the fused furan-pyrrole system.
- Activity : Moderate DAAO inhibition (IC₅₀ ~10 μM) due to reduced planar rigidity and weaker hydrogen bonding with the FAD cofactor .
- Limitations : Lower blood-brain barrier penetration compared to fused heterocycles like SUN .
3-Hydroxyquinolin-2(1H)-one
- Structural Differences: A quinolinone scaffold lacking the methoxycarbonyl group.
- Activity : Potent DAAO inhibitor (IC₅₀ ~0.1 μM) with a unique binding mode involving π-π stacking with Phe228 in DAAO .
Structure-Activity Relationship (SAR) Insights
Key Observations :
- The methoxycarbonyl group in SUN enhances solubility and stabilizes the carboxylate-DAAO Arg283 interaction .
- Furan vs. Thiophene : Thiophene’s sulfur increases binding affinity but reduces metabolic stability .
- Planarity : Fused heterocycles (e.g., furopyrrole) improve DAAO inhibition by aligning with the FAD-binding pocket .
Pharmacological and Clinical Relevance
- Procognitive Effects : SUN enhances hippocampal long-term potentiation (LTP) and recognition memory in rats at 10 mg/kg .
- Schizophrenia Models : Reduces cognitive deficits in DAAO-overexpressing mice, supporting its role in NMDA receptor modulation .
- Safety Profile: No significant toxicity reported in preclinical studies, though long-term effects require further evaluation .
Biological Activity
2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a compound belonging to the furo[3,2-b]pyrrole family, which has gained attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound based on diverse research findings.
Synthesis
The synthesis of 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the hydrolysis of furo[3,2-b]pyrrole derivatives followed by decarboxylation and formylation processes. For example, compounds can be synthesized from methyl furo[3,2-b]pyrrole-5-carboxylates through a series of reactions that include alkylation and cyclization methods under microwave irradiation to enhance yields and purity .
Antibacterial Activity
Research has demonstrated that derivatives of furo[3,2-b]pyrrole exhibit significant antibacterial properties. In one study, various derivatives were tested against Escherichia coli and Micrococcus luteus, showing minimum inhibitory concentration (MIC) values that indicate promising antibacterial activity. The presence of functional groups capable of forming hydrogen bonds was suggested to enhance this activity .
Table 1 summarizes the antibacterial activity of selected furo[3,2-b]pyrrole derivatives:
| Compound | Target Bacteria | MIC (mM) |
|---|---|---|
| 5a | E. coli | >20.48 |
| 5b | Micrococcus luteus | >20.48 |
| 6a | Micrococcus luteus | <20 |
| 8b | E. coli | <20 |
Antitumor Activity
Furo[3,2-b]pyrrole derivatives have also been investigated for their antitumor properties. Some studies highlighted that certain complexes formed with transition metals exhibited significant cytotoxic effects against various cancer cell lines, including HL-60 and A-549. These complexes act through mechanisms involving DNA binding and oxidative stress induction .
Anti-inflammatory and Analgesic Properties
In addition to antibacterial and antitumor activities, furo[3,2-b]pyrrole derivatives have been noted for their anti-inflammatory and analgesic effects. Research indicates that these compounds may inhibit key inflammatory pathways, making them potential candidates for developing new anti-inflammatory drugs .
The biological activity of 2-(Methoxycarbonyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is believed to stem from its ability to interact with cellular targets through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or tumor cell proliferation.
- DNA Interaction : Complexes formed with metal ions can bind to DNA, disrupting replication and transcription processes in cancer cells.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), these compounds can induce apoptosis in cancer cells .
Case Studies
A notable case study involved the evaluation of a series of furo[3,2-b]pyrrole derivatives for their antitumor activity against HL-60 cells. The study revealed that certain derivatives significantly reduced cell viability in a dose-dependent manner, suggesting their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

